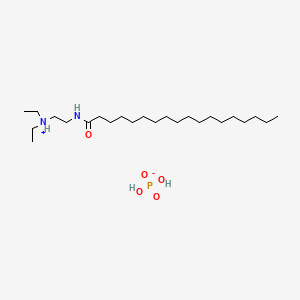
Diethylaminoethyl stearamide phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylaminoethyl stearamide phosphate is a bioactive chemical compound with the molecular formula C24H53N2O5P and a molecular weight of 480.671 . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid powder form and high purity, typically greater than 98% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl stearamide phosphate involves the reaction of stearic acid with diethylaminoethylamine, followed by phosphorylation. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Stearic Acid Activation: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated stearic acid reacts with diethylaminoethylamine to form the intermediate diethylaminoethyl stearamide.
Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps .
化学反応の分析
Types of Reactions
Diethylaminoethyl stearamide phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce amine derivatives .
科学的研究の応用
Synthesis Overview
The synthesis of diethylaminoethyl stearamide phosphate involves several steps:
- Activation of Stearic Acid : Stearic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
- Amidation : The activated stearic acid reacts with diethylaminoethylamine to form diethylaminoethyl stearamide.
- Phosphorylation : The amidated product is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to yield the final compound.
Scientific Research Applications
This compound has several notable applications:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent in various chemical reactions, facilitating the synthesis of complex organic molecules.
- Catalyst : The compound can act as a catalyst in specific reactions, enhancing reaction rates and yields.
Biology
- Gene Transfer Systems : It is utilized in gene therapy and transfection protocols, where it forms complexes with nucleic acids, aiding their delivery into cells through endocytosis.
- Cell Culture Media Component : The compound is incorporated into cell culture media to support cellular growth and function.
Industrial Applications
- Surfactants and Emulsifiers : It is used in the formulation of surfactants and emulsifiers, which are critical in various industrial processes including cosmetics and pharmaceuticals.
- Stabilizers : The compound acts as a stabilizer in formulations, enhancing product stability and performance.
Case Study 1: Gene Transfer Efficacy
A study evaluated the effectiveness of this compound as a gene transfer agent. Results indicated that it significantly enhanced the uptake of plasmid DNA into various cell lines compared to controls. This finding suggests its potential utility in gene therapy applications.
Case Study 2: Industrial Formulation Stability
Research conducted on cosmetic formulations demonstrated that incorporating this compound improved emulsion stability and texture. The study highlighted its role as an effective emulsifier that enhances product quality while maintaining desirable sensory attributes.
作用機序
The mechanism of action of Diethylaminoethyl stearamide phosphate involves its interaction with molecular targets and pathways within cells. The compound can act as a gene transfer agent by forming complexes with nucleic acids, facilitating their entry into cells via endocytosis. Additionally, it can modulate cellular processes by interacting with specific receptors and enzymes .
類似化合物との比較
Similar Compounds
Diethylaminoethyl cellulose: Used in chromatography and gene transfer systems.
Diethylaminoethyl dextran: Employed in gene transfection and as a stabilizer in various formulations.
Diethylaminoethyl methacrylate: Utilized in the synthesis of polymers and as a component in drug delivery systems
Uniqueness
Diethylaminoethyl stearamide phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in dimethyl sulfoxide (DMSO) and stability under various conditions. Its ability to form stable complexes with nucleic acids and its bioactive nature make it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
68133-34-6 |
|---|---|
分子式 |
C24H52N2O4P+ |
分子量 |
463.7 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]octadecanamide;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C24H50N2O.HO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-4(2)3/h4-23H2,1-3H3,(H,25,27);(H-,1,2,3)/p+1 |
InChIキー |
VMOSDYMJWXNFJY-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[NH+](CC)CC.OP(=O)(O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O |
Key on ui other cas no. |
68133-34-6 |
関連するCAS |
16889-14-8 (Parent) |
同義語 |
stearamidoethyl diethylamine stearamidoethyl diethylamine hydrobromide stearamidoethyl diethylamine phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















